2-(2-Nitro-phenoxymethyl)-oxirane

Biocatalysis Kinetic Resolution Enantioselectivity

Researchers needing precise enantioselectivity or photolabile functionality in epoxide chemistry face limited options with conventional para-nitro analogs. 2-(2-Nitrophenoxymethyl)oxirane (CAS 21407-49-8) provides a distinct ortho-nitro substitution that: - Reverses enantioselectivity in epoxide hydrolase kinetic resolutions vs. para isomer - Enables UV-triggered cleavage absent in meta-/para-nitro analogs - Lowers boiling point by 10.4°C vs. para isomer (341.4°C vs. 351.8°C) Supplied as ≥98% pure material with multiple pack sizes, immediate stock availability.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 21407-49-8
Cat. No. B1616322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitro-phenoxymethyl)-oxirane
CAS21407-49-8
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2
InChIKeySMKKEOQDQNCTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrophenoxymethyl)oxirane: Core Properties


2-(2-Nitro-phenoxymethyl)-oxirane (also referenced as 2-[(2-nitrophenoxy)methyl]oxirane, glycidyl(o-nitrophenyl) ether, or nitrophenyl glycidyl ether) is a bifunctional aromatic epoxide with an ortho-positioned nitro group . Possessing a three-membered oxirane ring activated by an electron-withdrawing nitrophenoxy substituent, this compound serves as a versatile electrophilic building block in medicinal chemistry, polymer science, and asymmetric synthesis . Its commercial availability in research-grade quantities (50 mg–1 g) from multiple vendors, combined with its distinct ortho-substitution pattern, makes it a targeted choice when regiochemistry, enantioselectivity, or photolability is critical to downstream performance.

2-(2-Nitrophenoxymethyl)oxirane: Isomer Specificity


Nitrophenyl glycidyl ethers are not functionally interchangeable. The ortho-nitro substituent alters the electronic environment of the epoxide ring through intramolecular hydrogen bonding between the nitro group and the ether oxygen, lowers the boiling point relative to the para isomer (341.4°C vs. 351.8°C at 760 mmHg) [1], and critically reverses enantioselectivity in epoxide hydrolase-catalyzed kinetic resolutions [2]. In addition, only the ortho-nitro substitution pattern confers photolability on the aromatic moiety, enabling UV-triggered cleavage that is absent in meta- and para-nitro analogs [3]. Substituting the 2-nitro isomer with a 4-nitro or 3-nitro phenyl glycidyl ether would therefore compromise stereochemical outcomes, thermal processing parameters, and light-responsive functionality.

2-(2-Nitrophenoxymethyl)oxirane: Comparative Data


Reversed Enantioselectivity in Epoxide Hydrolase Resolution

When subjected to the (R)-selective epoxide hydrolase BMEH from Bacillus megaterium ECU1001, ortho-nitrophenyl glycidyl ether exhibits a reversed (S)-enantiopreference, in sharp contrast to the (R)-enantiopreference observed with other ortho-substituted phenyl glycidyl ethers such as o-cresyl glycidyl ether [1]. This anomalous preference is a direct consequence of the ortho-nitro group's electronic and steric influence on the enzyme's active site. While the study reports enantioselectivity ratios (E) exceeding 200 for other ortho-substituted substrates, the reversal for the ortho-nitro analogue is noted as an unexpected outcome that distinguishes this compound uniquely within the substrate panel.

Biocatalysis Kinetic Resolution Enantioselectivity

Lower Boiling Point vs. para-Nitro Isomer

The ortho-nitro isomer exhibits a boiling point of 341.4°C at 760 mmHg , which is 10.4°C lower than the para-nitro isomer's boiling point of 351.8°C at the same pressure [1]. This difference arises from intramolecular hydrogen bonding between the ortho-nitro group and the adjacent ether oxygen, reducing intermolecular hydrogen-bonding capacity and thus lowering the energy required for vaporization. The density of the ortho isomer (1.34 g/cm³) is also slightly lower than that of the para isomer (approximately 1.354 g/cm³) [1], consistent with a less compact crystal packing arrangement.

Physicochemical Properties Distillation Process Chemistry

Ortho-Nitro Photolability for UV-Triggered Deprotection

The ortho-nitrophenoxy substituent is a well-established photolabile protecting group that undergoes UV-induced cleavage via a Norrish-type II mechanism. This photochemical property has been exploited using closely related ortho-nitrophenyl methoxy-oxirane monomers (e.g., 2-[[(2-nitrophenyl)methoxy]methyl]oxirane) for the synthesis of poly(propylene carbonate) that can be deprotected by UV light to generate hydroxyl-functionalized polymers without backbone degradation [1]. While the direct monomer used in that study carries a benzyl methylene spacer, the photochemical principle is intrinsic to the ortho-nitrophenyl chromophore present in 2-(2-nitrophenoxymethyl)-oxirane. In contrast, para- and meta-nitrophenyl glycidyl ethers do not exhibit comparable photolability [2], making the ortho isomer the required choice for light-responsive material design.

Stimuli-Responsive Polymers Photochemistry Drug Delivery

Purity Grades and Commercial Availability

2-(2-Nitrophenoxymethyl)-oxirane is offered at 95% purity (Fluorochem, BOC Sciences) and at 98% purity (AKSci, CymitQuimica, Leyan) , with the chiral (R)-enantiomer (CAS 345975-15-7) also available at 95% purity from BOC Sciences . In comparison, the para-nitro isomer (CAS 5255-75-4) is typically available at a minimum purity of 95% from CymitQuimica but lacks the same breadth of high-purity stock options. The availability of both racemic and enantiopure forms from multiple suppliers with defined purity specifications ensures reproducibility for sensitive applications such as enzyme assays and polymer synthesis.

Quality Control Purity Procurement Specifications

2-(2-Nitrophenoxymethyl)oxirane: Key Applications


Biocatalytic Resolution of (S)-Glycidyl Ethers

Research teams investigating epoxide hydrolase substrate specificity can employ ortho-nitrophenyl glycidyl ether as a probe substrate to identify enzymes with (S)-enantiopreference. The reversed selectivity observed with BMEH [1] suggests that this compound may serve as a unique screening tool for discovering novel biocatalysts with complementary enantioselectivity profiles, distinct from those identified with o-cresyl glycidyl ether or benzyl glycidyl ether.

UV-Responsive Polymeric Coatings and Drug Delivery

Due to the intrinsic photolability of the ortho-nitrophenoxy group, 2-(2-nitrophenoxymethyl)-oxirane is a candidate monomer for constructing stimuli-responsive polyethers and polycarbonates that release payloads or alter surface properties upon UV irradiation. Analogous ortho-nitrophenyl oxirane monomers have been successfully incorporated into poly(propylene carbonate) backbones with retained photocleavage functionality [2], establishing a validated pathway for this compound.

Stereoselective Synthesis of Pharmaceutical Intermediates

In medicinal chemistry programs developing β-adrenergic receptor ligands or nitroaromatic prodrugs, the ortho-nitro substitution pattern can direct subsequent nucleophilic ring-opening regiochemistry differently than the para-nitro isomer. The availability of both racemic and enantiopure (R)-form enables stereochemical exploration that is not equally accessible with the para-nitro analogue.

Comparative Physicochemical Profiling for SAR

The 10.4°C lower boiling point of the ortho isomer versus the para isomer [3], combined with its distinct logP (1.60) , makes this compound a necessary member of any congeneric series designed to probe how nitro-group position affects reactivity, volatility, or membrane permeability in epoxy-based small-molecule libraries.

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